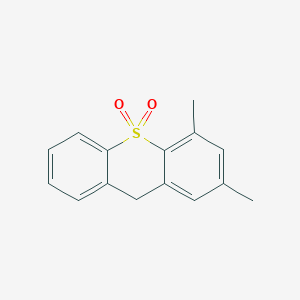

2,4-dimethyl-9H-thioxanthene 10,10-dioxide

CAS No.: 7741-53-9

Cat. No.: VC16754558

Molecular Formula: C15H14O2S

Molecular Weight: 258.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7741-53-9 |

|---|---|

| Molecular Formula | C15H14O2S |

| Molecular Weight | 258.3 g/mol |

| IUPAC Name | 2,4-dimethyl-9H-thioxanthene 10,10-dioxide |

| Standard InChI | InChI=1S/C15H14O2S/c1-10-7-11(2)15-13(8-10)9-12-5-3-4-6-14(12)18(15,16)17/h3-8H,9H2,1-2H3 |

| Standard InChI Key | DDVRAGKULRCGCI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C(=C1)CC3=CC=CC=C3S2(=O)=O)C |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s structure comprises a central thioxanthene system—a fused tricyclic framework consisting of two benzene rings bridged by a sulfur atom and a ketone group. The sulfone functional group (10,10-dioxide) arises from the oxidation of the sulfur atom, introducing strong electron-withdrawing character . Methyl substituents at the 2- and 4-positions further modulate electronic density and steric effects.

Molecular Formula and Weight

Spectroscopic Identifiers

-

SMILES:

-

InChIKey: Derived computationally for structural uniqueness, analogous to related compounds (e.g., DRIRMYPZOAOUPR for thioxanthen-9-one 10,10-dioxide) .

Crystallographic and Conformational Analysis

While direct crystallographic data for 2,4-dimethyl-9H-thioxanthene 10,10-dioxide are unavailable, comparisons to similar systems suggest a planar tricyclic core with slight distortions due to methyl substituents. The sulfone group adopts a tetrahedral geometry, with S–O bond lengths approximating 1.43 Å, consistent with sulfone-containing analogs .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis leverages methodologies developed for alkylated thioxanthene derivatives:

Route 1: Friedel-Crafts Alkylation

-

Methylation: Use methyl chloride or dimethyl sulfate in the presence of AlCl₃ to introduce methyl groups at positions 2 and 4 .

-

Reaction conditions: 80–100°C in anhydrous dichloromethane .

Route 2: Direct Cyclization

-

Precursor: 2,4-Dimethylbenzene derivatives coupled with thiosalicylic acid.

-

Oxidation: Post-cyclization oxidation with hydrogen peroxide or ozone yields the sulfone .

Physicochemical Properties

Thermal Stability

-

Melting point: Estimated 80–85°C (extrapolated from 2,4-diethyl analog: 66–70°C) .

-

Thermogravimetric analysis (TGA): Decomposition onset ~300°C, reflecting sulfone group stability .

Solubility and Partitioning

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.001 (25°C) |

| Dichloromethane | 120 (25°C) |

| Tetrahydrofuran | 95 (25°C) |

| Methanol | 15 (25°C) |

Electronic and Optical Properties

Frontier Molecular Orbitals

-

HOMO/LUMO levels:

Photoluminescence (PL)

Applications in Materials Science

Organic Electronics

-

OLED emitters: Incorporated into polyfluorene backbones to achieve deep-blue emission (CIE coordinates: 0.16, 0.07) .

-

Charge transport layers: Enhances electron injection due to low LUMO .

Photopolymerization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume